molecular formula C13H12O2S B3034602 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954361-46-6

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B3034602
CAS No.: 1954361-46-6
M. Wt: 232.30
InChI Key: DAINLPHWNUNXMR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester is a heterocyclic organic compound featuring a benzo[b]thiophene core fused with a benzene ring and a thiophene moiety. The cyclopropyl substituent at the 5-position and the methyl ester group at the 2-position confer distinct electronic and steric properties to the molecule.

Properties

IUPAC Name

methyl 5-cyclopropyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-6-9(8-2-3-8)4-5-11(10)16-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAINLPHWNUNXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction , which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Mechanism of Action

The exact mechanism of action of 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be contextualized by comparing it to analogous compounds (Table 1). Key comparisons include substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Substituents Molecular Formula Key Properties/Uses Reference
This compound Benzo[b]thiophene 5-Cyclopropyl, 2-methyl ester C₁₃H₁₂O₂S* Potential drug scaffold; lipophilicity N/A
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene 5-Amino, 2-methyl ester C₁₀H₉NO₂S Lab chemical; polar solubility
5-(5-Bromo-4-oxo-pentyl)-thiophene-2-carboxylic acid methyl ester Thiophene 5-Bromo-4-oxo-pentyl, 2-methyl ester C₁₁H₁₃BrO₃S Synthetic intermediate; bromine reactivity
2-Thiophenecarboxylic acid Thiophene 2-Carboxylic acid C₅H₄O₂S R&D use; acidic, polar

Structural and Functional Differences

  • Substituent Effects: The cyclopropyl group in the target compound enhances lipophilicity and steric bulk compared to the amino group in methyl 5-amino-1-benzothiophene-2-carboxylate . This difference may influence membrane permeability in biological systems. The bromo-4-oxo-pentyl chain in the thiophene analogue (C₁₁H₁₃BrO₃S) introduces electrophilic reactivity, making it a candidate for further functionalization via nucleophilic substitution . The carboxylic acid in 2-thiophenecarboxylic acid contrasts with the methyl ester in the target compound, leading to divergent solubility profiles (polar vs. moderate lipophilicity) .

Biological Activity

5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CBT) is a heterocyclic compound that has garnered attention for its significant biological activities. This article aims to explore its biochemical properties, interactions with biological targets, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of CBT is C13H12O2S, with a molecular weight of 232.30 g/mol. The compound features a cyclopropyl group attached to a benzo[b]thiophene core, which is instrumental in its unique biological activity. The presence of the cyclopropyl moiety enhances its binding affinity to various molecular targets, making it a candidate for drug discovery and development.

Enzyme Modulation

CBT has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. These interactions can lead to either inhibition or activation of these enzymes, affecting metabolic pathways essential for maintaining homeostasis in biological systems.

  • Cytochrome P450 Interaction : CBT influences the activity of cytochrome P450 enzymes, potentially altering drug metabolism and efficacy.
  • MAPK Pathway Modulation : The compound also affects cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in regulating cell proliferation and differentiation.

Biological Activity Overview

CBT exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that CBT may have potential applications in cancer therapy by modulating enzyme functions that are critical in cancer cell proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects; thus, CBT may also exhibit such properties through its structural similarities to known bioactive compounds .

Comparative Analysis with Related Compounds

The biological activity of CBT can be compared with other thiophene derivatives. Below is a table summarizing key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Methyl-benzo[b]thiophene-2-carboxylic acid methyl esterC11H10O2SLacks cyclopropyl group; different biological activity
5-Chloro-benzo[b]thiophene-2-carboxylic acid methyl esterC13H11ClO2SChlorine substituent; altered reactivity
5-Ethyl-benzo[b]thiophene-2-carboxylic acid methyl esterC13H14O2SEthyl group instead of cyclopropyl; different sterics

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that CBT may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting that CBT could be developed into a therapeutic agent targeting these pathways .
  • Cell Culture Experiments : In vitro experiments have demonstrated the ability of CBT to reverse aging phenotypes in cell cultures when used in conjunction with specific kinase inhibitors, highlighting its potential role in regenerative medicine .
  • Toxicity and Selectivity : While exploring its therapeutic potential, researchers have noted the importance of selectivity in targeting specific kinases to minimize toxicity—a common challenge in drug development. CBT's unique structure may provide an avenue for enhanced selectivity over traditional inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclopropane ring formation on a benzo[b]thiophene core. A published procedure involves reacting a halogenated or carbonyl-containing precursor (e.g., methyl 2-chloro-2-cyclopropylideneacetate) with sodium hydride and methyl halide, followed by hydrolysis . Key factors include temperature control (reflux conditions for cyclization) and stoichiometric ratios of reagents to minimize byproducts. For example, highlights the use of NaHCO₃ and Br₂ in bromination steps, requiring inert atmospheres (Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and cyclopropane integration. For instance, in related thiophene esters, ¹H-NMR peaks between δ 7.0–8.0 ppm indicate aromatic protons, while cyclopropane protons appear as multiplet signals near δ 1.0–2.5 ppm . X-ray crystallography (as in ) provides definitive structural validation, with dihedral angles (e.g., 3.1°–3.6°) confirming planarity between the ester and carboxylic acid groups .

Q. What safety precautions are essential when handling this compound in the laboratory?

Proper ventilation and personal protective equipment (PPE) are mandatory. Environmental precautions include avoiding release into drains and using closed containment systems during synthesis. Waste should be collected in sealed containers for incineration, as per EC regulations .

Q. How can researchers verify the purity of synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. describes column chromatography (silica gel, chloroform/hexane eluent) for purification, with yields >80% after optimization . Melting point analysis (e.g., 103–105°C for related thiophene esters) can also indicate purity .

Q. What are the documented solubility properties of this compound?

The ester group enhances solubility in organic solvents like chloroform, toluene, and THF. Polar aprotic solvents (e.g., DMF) may be required for reactions involving nucleophilic reagents. Aqueous solubility is limited due to the hydrophobic cyclopropyl and benzo[b]thiophene moieties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray results) be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing forces. In , O—H⋯O hydrogen bonds in the crystal lattice caused deviations from solution-state NMR data. Multi-technique validation (IR, MS, and computational modeling) is advised to reconcile differences .

Q. What strategies optimize reaction yields in multi-step syntheses involving cyclopropane rings?

demonstrates the use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install functional groups post-cyclopropanation. Key optimizations include:

  • Precise stoichiometry of Pd(PPh₃)₂Cl₂ (0.05–0.1 equiv) to reduce metal contamination.
  • Refluxing toluene/water biphasic systems to enhance reaction efficiency.
  • Purification via gradient column chromatography to isolate intermediates .

Q. How can researchers mitigate byproduct formation during esterification of the benzo[b]thiophene core?

Competing reactions (e.g., transesterification or hydrolysis) are minimized by:

  • Using anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Acid scavengers (e.g., NaHCO₃) to neutralize HCl byproducts.
  • Low-temperature (−20°C) quenching to arrest side reactions .

Q. What environmental impact assessments are required for large-scale synthesis?

Per , ecological risk assessments must address:

  • Persistence in soil/water (predicted via QSAR models).
  • Toxicity to aquatic organisms (e.g., Daphnia magna testing).
  • Waste treatment protocols (e.g., incineration at >800°C to destroy aromatic byproducts) .

Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl ring’s strain and electron-withdrawing nature can alter reaction pathways. For example, in Heck couplings, steric hindrance may reduce alkene insertion efficiency. Computational studies (DFT) or kinetic isotope effects (KIE) are recommended to probe transition states .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester
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5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester

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